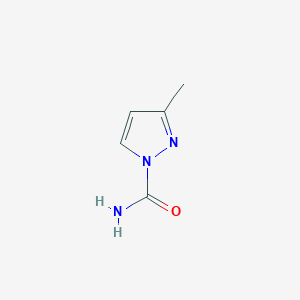

3-Methyl-1H-pyrazole-1-carboxamide

Description

The Significance of Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a fundamental building block in the synthesis of a wide array of organic compounds. numberanalytics.comnumberanalytics.com Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry and materials science. numberanalytics.combohrium.com

Historical Context and Evolution of Pyrazole Chemistry

The history of pyrazole dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative, antipyrine, which exhibited antipyretic properties. sphinxsai.comijrpr.com This discovery sparked significant interest in pyrazole chemistry. sphinxsai.com Initially, the synthesis of pyrazoles relied on methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.com Over the years, synthetic methodologies have evolved to include more modern and efficient techniques such as microwave-assisted synthesis and multicomponent reactions. researchgate.netmuseonaturalistico.it The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgsphinxsai.com

Pyrazole Derivatives as Versatile Heterocyclic Compounds

Pyrazole derivatives are a significant class of heterocyclic compounds due to their broad spectrum of biological activities and diverse applications. researchgate.netglobalresearchonline.net They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The versatility of the pyrazole ring allows for various chemical modifications, leading to a wide range of compounds with distinct pharmacological and chemical properties. museonaturalistico.it In medicinal chemistry, pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. numberanalytics.comresearchgate.net The metabolic stability of the pyrazole nucleus is a key factor contributing to its increased use in newly approved drugs. nih.gov In the agrochemical industry, pyrazole derivatives are utilized as herbicides and fungicides. numberanalytics.comsphinxsai.com Furthermore, they have found applications in materials science in the development of luminescent compounds and conducting polymers. numberanalytics.com

Contextualizing 3-Methyl-1H-pyrazole-1-carboxamide within Pyrazole Research

Within the vast family of pyrazole derivatives, this compound has emerged as a compound of specific academic interest. Its unique structural arrangement and chemical properties warrant a closer examination.

Specific Structural Features and Research Focus

The structure of this compound is characterized by a pyrazole ring with a methyl group at the 3-position and a carboxamide group at the 1-position of the nitrogen atom. This specific substitution pattern distinguishes it from other pyrazole derivatives and influences its chemical reactivity and potential applications.

Below is a table summarizing the key structural and chemical properties of this compound:

| Property | Value |

| IUPAC Name | 3-methylpyrazole-1-carboxamide |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol nih.gov |

| CAS Number | 873-50-7 nih.gov |

| Canonical SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)N |

| InChI | InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9) |

Data sourced from PubChem. nih.gov

Research on this compound and its analogs has been multifaceted. Studies have explored its synthesis and the synthesis of related derivatives. For instance, research has been conducted on the synthesis of arylsulfonyl and carboxamide derivatives of 3-methyl-1H-pyrazol-5(4H)-one. researchgate.net Furthermore, investigations into the biological activities of pyrazole-carboxamide derivatives have been a significant area of focus, with studies exploring their potential as antifungal agents and for other therapeutic applications. nih.govmdpi.com

Rationale for Advanced Investigation of this compound

The rationale for the advanced investigation of this compound stems from the established importance of the pyrazole scaffold and the unique properties imparted by its specific substitution pattern. The presence of the carboxamide group at the N-1 position significantly influences the compound's chemical and biological properties.

The exploration of pyrazole-carboxamide derivatives is driven by the quest for novel compounds with enhanced efficacy and selectivity for various applications. For example, research into novel 1H-pyrazole-3-carboxamide derivatives has focused on their potential anticancer properties and DNA-binding interactions. jst.go.jp The synthesis of new pyrazole carboxamide derivatives is often aimed at discovering compounds with improved biological activities, such as antifungal or insecticidal properties. mdpi.comd-nb.info The structural modifications of the pyrazole-carboxamide core allow for the fine-tuning of its properties, making it a promising area for further research and development in medicinal and agricultural chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZZQMXKKNDHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143235 | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-50-7, 100365-72-8 | |

| Record name | 1-Carbamoyl-3-methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100365728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 873-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 873-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 1h Pyrazole 1 Carboxamide and Its Analogues

Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring predominantly relies on cyclocondensation and cycloaddition reactions. These strategies involve the formation of the five-membered ring from acyclic precursors.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. nih.gov This approach is widely used due to the availability of starting materials and the often straightforward reaction conditions.

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a classic and direct method for obtaining polysubstituted pyrazoles. nih.govmdpi.com This reaction involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a 1,3-diketone or a related 1,3-dielectrophile. mdpi.com

The initial synthesis by Knorr in 1883 demonstrated that reacting a β-diketone with a hydrazine derivative leads to the formation of substituted pyrazoles. nih.gov A significant challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.com The regioselectivity can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, multicomponent reactions have been developed where 1,3-diketones are generated in situ from enolates and carboxylic acid chlorides, followed by cyclization with hydrazines. beilstein-journals.org

To enhance the efficiency and environmental friendliness of the Knorr synthesis, various catalysts have been employed. For example, lithium perchlorate (B79767) has been used as a Lewis acid catalyst to promote the reaction between acetylacetone (B45752) and 2,4-dinitrophenylhydrazine. mdpi.com Similarly, copper triflate in an ionic liquid has also been shown to be an effective catalytic system. mdpi.com

Table 1: Examples of Hydrazine-Mediated Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | Pyrazole derivative | mdpi.com |

| Methylarylketones/Carboxylic Acids | Hydrazine | TfOH/TFAA (for in situ diketone synthesis) | 3,5-Disubstituted pyrazoles | mdpi.com |

| Ketones/Acid Chlorides | Hydrazine | In situ diketone formation | Polysubstituted pyrazoles | mdpi.com |

| β-Ketoesters | Methylhydrazine | N/A | Mixture of regioisomeric pyrazoles | beilstein-journals.org |

Another prevalent method for constructing the pyrazole ring involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives. researchgate.netorganic-chemistry.org This reaction typically proceeds through the formation of a pyrazoline intermediate, which is a dihydro-pyrazole derivative. researchgate.netchim.it The pyrazoline can then be oxidized in situ or in a separate step to yield the aromatic pyrazole. organic-chemistry.org

The mechanism can follow two primary pathways. The first involves a Michael-type 1,4-addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. chim.it Alternatively, the reaction can begin with the formation of a hydrazone at the carbonyl group, which then undergoes a subsequent intramolecular cyclization to form the pyrazoline. researchgate.netchim.it The choice of pathway can be influenced by the substrates and reaction conditions, which are often catalyzed by an acid like acetic acid. chim.it

One-pot procedures have been developed where the condensation of ketones, aldehydes, and hydrazine hydrochloride first forms the pyrazoline intermediate, which is then oxidized to the corresponding pyrazole using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

A specific and highly relevant application of the reaction with α,β-unsaturated ketones is the cyclocondensation of chalcones with semicarbazide (B1199961) hydrochloride to produce pyrazole-1-carboxamides. sphinxsai.comresearchgate.net Chalcones are 1,3-diaryl-2-propen-1-ones, which serve as the α,β-unsaturated ketone backbone. Semicarbazide hydrochloride provides the N-N unit and the carboxamide functionality in a single reagent.

This acid-catalyzed reaction proceeds by the condensation of the semicarbazide with the chalcone (B49325), leading to the formation of the pyrazoline ring, which subsequently aromatizes to the stable pyrazole. sphinxsai.comresearchgate.net The use of semicarbazide directly installs the carboxamide group at the N-1 position of the pyrazole ring, providing a direct route to compounds like 3-Methyl-1H-pyrazole-1-carboxamide and its analogues. sphinxsai.com The reaction is typically carried out in a protic solvent such as methanol (B129727) under reflux conditions. sphinxsai.comresearchgate.net Similarly, thiosemicarbazide (B42300) can be used to synthesize pyrazole-1-carbothioamides. nih.govbohrium.com

Table 2: Synthesis of Pyrazole-1-carboxamides from Chalcones

| Chalcone Precursor | Reagent | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Semicarbazide Hydrochloride | Conc. HCl / Methanol | Pyrazole-1-carboxamides | sphinxsai.comresearchgate.net |

| 3-(4-methylphenyl)-1-phenyl-2-propen-1-one | 4-Phenyl-3-thiosemicarbazide | NaOH / Ethanol (B145695) | N-Phenyl-pyrazole-1-carbothioamide | nih.gov |

| 3-[4-(3-phenyl-acryloyl)-phenyl]-1H-quinazolin-2,4-dione | Semicarbazide HCl | NaOH | Pyrazole-1-carboxamide derivative | acs.orgnih.gov |

The reaction involving ethyl acetoacetate (B1235776) and triethyl orthoformate is a versatile method for synthesizing substituted pyrazoles. google.comnih.gov Ethyl acetoacetate serves as the 1,3-dicarbonyl equivalent, while triethyl orthoformate can act as a C1 source.

In one documented synthesis, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (B1165640) are heated to form an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. google.com This intermediate possesses the required three-carbon backbone and appropriate functional groups. Subsequent reaction with a hydrazine derivative, such as methylhydrazine, leads to cyclization and the formation of the pyrazole ring. google.comgoogle.com This pathway has been successfully employed in the industrial synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. google.com

Hydrazides can also be reacted with triethyl orthoformate or ethyl acetoacetate to form pyrazole derivatives. nih.govnih.govbohrium.com For example, treating a hydrazide with triethyl orthoformate can yield a pyrazolone (B3327878) derivative, while reaction with ethyl acetoacetate can produce a substituted pyrazole. nih.govnih.gov

1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. niscpr.res.inresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. rsc.org

For pyrazole synthesis, the most common 1,3-dipoles are nitrile imines and diazo compounds. niscpr.res.inresearchgate.net Nitrile imines are highly reactive intermediates that are typically generated in situ. A common method for their generation is the dehydrohalogenation of hydrazonoyl halides or the oxidation of aldehyde hydrazones. niscpr.res.in These nitrile imines then readily react with alkynes to form pyrazoles or with alkenes to form pyrazolines. sphinxsai.comniscpr.res.in

Another important route involves the reaction of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes. scispace.com The reaction proceeds via a cascade mechanism involving the decomposition of the tosylhydrazone to a diazo compound, a [3+2] cycloaddition with the alkyne to form a 3H-pyrazole, and a subsequent nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement to yield the final, stable 1H-pyrazole. scispace.com This method offers high regioselectivity and has been applied to the synthesis of chiral pyrazoles. scispace.com

Table 3: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| 1,3-Dipole (or Precursor) | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diphenyl hydrazones (nitrile imine precursor) | Acetyl acetone | Chloramine-T | 4-Acetyl-5-methyl-1,3-diarylpyrazole | niscpr.res.in |

| N-Tosylhydrazones (diazo compound precursor) | Terminal Alkynes | K₂CO₃, 1,4-dioxane | 1,3,5-Trisubstituted pyrazoles | scispace.com |

| Ninhydrin-derived carbonates | Nitrilimines | N/A | 1,3,5-Trisubstituted pyrazoles | rsc.org |

1,3-Dipolar Cycloaddition Reactions

Nitrile Imines to Alkenes and Alkynes

The 1,3-dipolar cycloaddition of nitrile imines, which are typically generated in situ, with alkenes and alkynes is a well-established method for pyrazole synthesis. bas.bgchim.it The reaction with alkynes directly yields the aromatic pyrazole ring. chim.it In contrast, the cycloaddition with alkenes initially forms pyrazolines, which subsequently require an oxidation step to achieve the aromatic pyrazole structure. chim.it

However, variations to this pathway exist. For instance, the reaction of nitrile imines with ethyl acetoacetate, an enolizable ketone that can act as an alkene equivalent, has been shown to produce pyrazoles directly through a cycloaddition followed by a spontaneous dehydration. bas.bg Nitrile imines can be generated from various precursors, including the oxidation of aldehyde hydrazones or the base-mediated dehydrohalogenation of hydrazonoyl halides. bas.bg

A copper-catalyzed conjugation between nitrile imines and terminal alkynes offers an alternative to direct cycloaddition. acs.org This process yields alkynyl hydrazone intermediates, which can then undergo a 5-endo-dig cyclization to form 1,3,5-trisubstituted pyrazoles. acs.org Furthermore, intramolecular versions of the nitrile-imine–alkyne cycloaddition have been developed, providing routes to fused bicyclic pyrazole systems. thieme-connect.com

Reactions with 3-Arylsydnones and 2-Aryl-1,1-dihalo-1-alkenes

A convenient and efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles has been achieved through the [3+2] dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes. nih.govresearchgate.netbeilstein-journals.org This method proceeds smoothly in moderate to excellent yields and provides access to pyrazoles that are valuable intermediates for further functionalization, such as in palladium-catalyzed C-C coupling reactions. nih.govscispace.com

The proposed mechanism for this transformation involves the initial elimination of a hydrogen halide from the 2-aryl-1,1-dihalo-1-alkene, facilitated by a mild base like cesium carbonate (Cs₂CO₃), to generate a reactive haloalkyne intermediate. nih.govresearchgate.netbeilstein-journals.org This haloalkyne then readily participates in a 1,3-dipolar cycloaddition with the 3-arylsydnone. The resulting bicyclic intermediate is unstable and undergoes a retro-cycloaddition reaction, losing a molecule of carbon dioxide to afford the final aromatic 1,3-diaryl-4-halo-1H-pyrazole product. nih.govresearchgate.netbeilstein-journals.org

Table 1: Synthesis of 1,3-Diaryl-4-halo-1H-pyrazoles

| Entry | 3-Arylsydnone (Aryl Group) | 2-Aryl-1,1-dihalo-1-alkene (Aryl Group, Halogen) | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl, Bromo | Cs₂CO₃ | 1,3-Diphenyl-4-bromo-1H-pyrazole | High | nih.govresearchgate.net |

| 2 | 4-Methylphenyl | 4-Chlorophenyl, Chloro | Cs₂CO₃ | 1-(4-Methylphenyl)-3-(4-chlorophenyl)-4-chloro-1H-pyrazole | Moderate-Excellent | nih.govbeilstein-journals.org |

This table is a representative summary based on the described methodology; specific yields vary based on the exact substrates and reaction conditions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has introduced powerful and versatile methods for pyrazole synthesis, often enabling reactions under milder conditions and with greater control over regioselectivity.

Copper-Catalyzed Oxidative Coupling of Aldehyde Hydrazones

Copper catalysis is instrumental in the synthesis of pyrazole derivatives through the oxidative coupling of aldehyde hydrazones. One notable application is the synthesis of pyrrolo[3,4-c]pyrazoles, which are analogues of the core pyrazole structure. This is achieved via a copper(I) chloride-catalyzed direct oxidative coupling of aldehyde hydrazones with maleimides in a radical cascade reaction. acs.orgnih.gov Another approach involves a copper-triggered [3+2] cycloaddition coupled with an aerobic oxidation cascade. beilstein-journals.org

More complex pyrazole structures can also be accessed using this strategy. For example, a copper-catalyzed cascade reaction involving C(sp²)–H haloalkylation, C(sp³)–H cyclization, and subsequent aromatization of aldehyde-derived N,N-dialkyl hydrazones with polyhalomethanes provides a flexible route to 4-functionalized pyrazoles. acs.org

Silver-Catalyzed Reactions with Trifluoromethylated Ynones

Silver catalysis has proven highly effective for the regioselective synthesis of trifluoromethylated pyrazoles, which are of significant interest in medicinal chemistry. An efficient method involves the silver-catalyzed reaction of trifluoromethylated ynones with aryl or alkyl hydrazines. researchgate.netnih.gov Using a catalyst such as silver triflate (AgOTf) at low loading (e.g., 1 mol%), the reaction proceeds rapidly at room temperature, yielding 3-CF₃-pyrazoles with excellent regioselectivity and in high yields (up to 99%). researchgate.netnih.govmdpi.com

Another silver-catalyzed route produces 5-aryl-3-trifluoromethyl pyrazoles from the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.comresearchgate.netcolab.ws This process involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final nih.govCurrent time information in Bangalore, IN.-H shift to furnish the desired trifluoromethylated pyrazole derivatives in moderate to excellent yields. researchgate.netcolab.ws

Table 2: Silver-Catalyzed Synthesis of Trifluoromethylated Pyrazoles

| Entry | Ynone/Ketoester | Hydrazine/Hydrazide | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Trifluoromethylated Ynone | Aryl/Alkyl Hydrazine | AgOTf | 3-CF₃-pyrazole | up to 99% | researchgate.netnih.gov |

This table summarizes key findings from the referenced literature, highlighting the versatility of silver catalysis in synthesizing fluorinated pyrazole analogues.

Innovative Approaches in Pyrazole Synthesis

Modern synthetic chemistry continually seeks more efficient, economical, and environmentally friendly methods. Innovative approaches such as one-pot multicomponent processes exemplify this trend in pyrazole synthesis.

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, reagents, and solvents. bohrium.com Several such processes have been developed for constructing pyrazole rings and their fused analogues.

For instance, 5-amino-4-(arylselanyl)-1H-pyrazoles can be prepared via a one-pot, iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov In a departure from traditional methods requiring hydrazine, a novel multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes has been developed to form multisubstituted pyrazoles, where the N-N bond is formed in the final oxidation step. nih.govresearchgate.net

Other innovative MCRs lead to more complex, fused pyrazole systems. Pyrano[2,3-c]pyrazole derivatives, for example, can be synthesized through one-pot protocols using catalysts like zirconium dioxide nanoparticles or the bio-organic catalyst taurine. rsc.orgtandfonline.com A particularly green approach utilizes concentrated solar radiation to drive the one-pot, solvent- and catalyst-free synthesis of pyranopyrazole derivatives from an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate, achieving high yields in very short reaction times. bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ekb.egsciforum.net This technology has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comresearchgate.net The core principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com

In the context of pyrazole synthesis, microwave irradiation has been employed to facilitate the cyclocondensation reactions that form the pyrazole ring. sciforum.net For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, a cornerstone of pyrazole synthesis, can be significantly expedited under microwave conditions. sciforum.net A study by Kumar et al. (2024) demonstrated the synthesis of novel pyrazole derivatives by subjecting a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine (B124118) to microwave irradiation, achieving the desired products in a matter of minutes. researchgate.net

The benefits of microwave-assisted synthesis in this area include:

Reduced Reaction Times: Reactions that might take hours under conventional reflux can often be completed in minutes. sciforum.net

Improved Yields: In many cases, microwave heating leads to higher product yields. mdpi.com

Solvent-Free Conditions: The efficiency of microwave heating can sometimes allow for reactions to be run in the absence of a solvent, which is a key principle of green chemistry. mdpi.commdpi.com

| Reactants | Catalyst/Solvent | Method | Time | Yield | Reference |

| Substituted 1-phenylbutane-1,3-dione, Phenylhydrazine | ZnO, Water | Microwave (800W) | 2-4 min | High | sciforum.net |

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water | Microwave | 20 min | - | researchgate.net |

| α,β-Unsaturated Carbonyl Tosylhydrazones | Base, Dry Media | Microwave | Short | High | mdpi.com |

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pyrazoles. ijsdr.orgjetir.org Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govrsc.org

Multicomponent reactions (MCRs) are a prime example of green chemistry in action. nih.gov These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, minimizing waste, and often proceeding under mild conditions. nih.govrsc.org The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, which share a fused pyrazole ring system, has been achieved through MCRs using eco-friendly catalysts and solvents. ijsdr.org

The application of green chemistry principles in pyrazole synthesis encompasses:

Use of Greener Solvents: Water or mixtures of water and ethanol are often employed as reaction media, replacing more hazardous organic solvents. nih.gov

Catalyst Reusability: The use of solid-supported or magnetic catalysts allows for easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. ijsdr.org

Energy Efficiency: Techniques like microwave-assisted synthesis and ultrasonication contribute to more energy-efficient processes compared to traditional heating methods. nih.gov

Introduction of the Carboxamide Moiety at the N-1 Position

The introduction of a carboxamide group at the N-1 position of the pyrazole ring is a crucial step in the synthesis of this compound and its analogues. This functionalization is typically achieved through acylation and amidation reactions or by reacting pyrazolones with isocyanates.

Acylation and Amidation Reactions

Acylation and subsequent amidation of the pyrazole nitrogen is a common strategy. This often involves the use of acylating agents to introduce a carbonyl group, which is then converted to a carboxamide.

Reagents: Acetic Anhydride and Carbamoyl (B1232498) Chloride Derivatives

While direct information on the use of acetic anhydride and carbamoyl chlorides for the synthesis of the target compound is limited in the provided search results, the general principles of N-acylation are well-established. Acetic anhydride can be used to acetylate the pyrazole nitrogen, though this would introduce an acetyl group rather than a carboxamide. Carbamoyl chlorides, in principle, could directly introduce the carboxamide moiety. However, their use is not explicitly detailed in the search results for this specific synthesis. The synthesis of pyrazole-based amides has been achieved through the reaction of pyrazole amines with carboxylic acids using coupling agents. mdpi.com

Optimization of Reaction Conditions Including Catalysis and Temperature

The optimization of reaction conditions is critical for achieving high selectivity and yield in the N-functionalization of pyrazoles. The regioselectivity of N-alkylation or N-acylation can be influenced by factors such as the catalyst, solvent, and temperature. acs.orgnih.gov For instance, in the Knorr pyrazole condensation, the choice between acidic and basic conditions can dictate the ratio of N1 and N2 isomers formed. acs.orgnih.gov While these studies focus on N-methyl pyrazoles, the principles of controlling regioselectivity are broadly applicable. The use of catalysts, including both acids and bases, can significantly impact the reaction outcome. acs.orgnih.gov

Reaction of Pyrazolones with Isocyanates

A direct and efficient method for introducing the carboxamide group at the N-1 position involves the reaction of pyrazolones with isocyanates. researchgate.net Pyrazolones, which are tautomers of hydroxypyrazoles, can react with isocyanates to form N-substituted carboxamides.

A study by Sardar et al. describes the synthesis of carboxamide derivatives of 3-methyl-1H-pyrazol-5(4H)-one by reacting it with various isocyanates in ethyl acetate. researchgate.net This reaction provides a straightforward route to N-1 carboxamide derivatives. The resulting compounds were purified by recrystallization from aqueous ethanol. researchgate.net

The reaction scheme involves the nucleophilic attack of the pyrazolone nitrogen on the electrophilic carbon of the isocyanate, leading to the formation of the N-1 carboxamide bond. This method is advantageous due to its simplicity and the commercial availability of a wide range of isocyanates, allowing for the synthesis of a diverse library of analogues.

| Pyrazolone Reactant | Isocyanate Reactant | Product | Reference |

| 3-Methyl-1H-pyrazol-5(4H)-one | Phenyl isocyanate | 3-Methyl-5-oxo-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | 4-Nitrophenyl isocyanate | 3-Methyl-N-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | n-Butyl isocyanate | N-Butyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | n-Propyl isocyanate | 3-Methyl-5-oxo-N-propyl-4,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | Cyclohexyl isocyanate | N-Cyclohexyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

Synthesis of Specific Derivatives and Substituted Analogues

The core structure of this compound can be chemically modified to introduce a wide array of substituents, leading to the generation of numerous analogues with potentially enhanced or novel biological activities. These modifications often target the pyrazole ring or the carboxamide moiety.

Incorporation of Diverse Substituents

The introduction of various chemical groups, such as methyl, fluoroaryl, chlorohexyl, dioxolyl, thiophenyl, and acetamido moieties, onto the pyrazole carboxamide scaffold is a key strategy for diversifying this class of compounds. These substituents can significantly influence the physicochemical properties and biological activities of the resulting molecules.

Methyl and Fluoroaryl Substitution: The synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has been reported, with some compounds showing moderate antifungal activity. nih.govbibliomed.orgmdpi.com Similarly, the introduction of a fluoroaryl group has been explored in the design of novel therapeutic agents. researchgate.net For instance, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has demonstrated notable antifungal properties. sioc-journal.cn The reaction of 4,4'-difluoro chalcone with semicarbazide HCl and NaOH in ethanol leads to the formation of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. mdpi.com

Thiophenyl and Acetamido Substitution: Thiophene-containing pyrazole carboxamides have been synthesized and evaluated for their antimicrobial and anti-HCV activities. openmedicinalchemistryjournal.com One approach involves the reaction of chalcones with semicarbazide hydrochloride. researchgate.net Specifically, 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized from the reaction of 2-acetyl thiophene (B33073) with aromatic aldehydes, followed by treatment with thiosemicarbazide. nih.gov The synthesis of acetamido derivatives is another area of interest. For example, 5-acetamido-1H-pyrazole-4-carboxamide can be prepared by refluxing 5-amino-1H-pyrazole-4-carboxamide in glacial acetic acid. iucr.org Novel acetamido derivatives containing N-pyridylpyrazole carboxamides have also been designed and synthesized, with some exhibiting potent insecticidal activity. nih.govacs.orgresearchgate.net

A general synthetic route to various substituted pyrazole carboxamides involves the condensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound to form the pyrazole core, followed by amidation of a carboxylic acid or ester functionality. scielo.brnih.gov For example, pyrazole-thiophene carboxamides have been synthesized, and their antifungal activities evaluated. sioc-journal.cn

Table 1: Examples of Synthesized Substituted Pyrazole Carboxamide Derivatives and their Starting Materials

| Derivative Name | Key Starting Materials | Reference |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate, (3,5-dichlorophenyl)hydrazine | nih.govbibliomed.org |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 4,4'-Difluoro chalcone, Semicarbazide HCl, NaOH | mdpi.com |

| 5-Substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 2-Acetyl thiophene, Aromatic aldehydes, Thiosemicarbazide | nih.gov |

| 5-Acetamido-1H-pyrazole-4-carboxamide | 5-Amino-1H-pyrazole-4-carboxamide, Glacial acetic acid | iucr.org |

| Novel acetamido derivatives containing N-pyridylpyrazole carboxamides | Substituted benzylamine, 1-hydroxybenzotriazole (B26582) (HOBt), 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDCI) | nih.govacs.org |

| Pyrazole-thiophene carboxamides | Pyrazole-4-carboxylic acid, Substituted anilines | sioc-journal.cn |

Synthesis of Bis-pyrazole Carboxamide Structures

The synthesis of molecules containing two pyrazole carboxamide units, often referred to as bis-pyrazole carboxamides, represents a strategy to explore the effects of dimerization or the introduction of symmetry on biological activity. google.com

One method for creating bis-pyrazole structures involves the reaction of bis(2-propen-1-ones) with semicarbazide hydrochloride in refluxing acetic acid to yield bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides). nih.gov Another approach involves the reaction of phenylene diamines with cyano ethyl acetate. researchgate.net The synthesis of bis-pyrazolyl methanes has been achieved through the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine. researchgate.net Furthermore, coordination complexes of bis-pyrazole ligands with metals like Ni(II) and Cd(II) have been synthesized and characterized. researchgate.netmdpi.com These complexes are formed from ligands such as 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. researchgate.netmdpi.com

Table 2: Synthetic Approaches to Bis-pyrazole Carboxamide Structures

| Synthetic Method | Key Reactants | Product Type | Reference |

| Reaction with semicarbazide hydrochloride | Bis(2-propen-1-ones), Semicarbazide hydrochloride | Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) | nih.gov |

| Reaction with hydrazine | 3,5-Diacyl-1,4-dihydropyridine, Hydrazine | Bis-pyrazolyl methanes | researchgate.net |

| Reaction with cyano ethyl acetate | Phenylene diamines, Cyano ethyl acetate | Bis-pyrazole derivatives | researchgate.net |

| Coordination with metal ions | 1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, Metal salts (e.g., Ni(H₂O)₆₂) | Bis-pyrazole coordination complexes | researchgate.netmdpi.com |

Regioselectivity Considerations in Pyrazole Carboxamide Formation

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. Controlling the regioselectivity of this reaction is a critical aspect of synthesizing a specific desired isomer.

The regioselectivity is influenced by the nature of the hydrazine used. For instance, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, while the use of the corresponding free hydrazine leads to the 1,5-regioisomer. acs.org The difference in nucleophilicity between the two nitrogen atoms of the hydrazine plays a key role; for example, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic. mdpi.com

Several strategies have been developed to control the regioselectivity. The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can lead to excellent regioselectivity. mdpi.com Similarly, silver carbonate (Ag₂CO₃) has been shown to play a crucial role in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, with its presence favoring the (Z)-isomer. mdpi.com Stepwise synthesis, where intermediates are isolated and characterized, can also be employed to ensure the desired regiochemistry. nih.gov For example, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with remarkable regioselectivity through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Description | Outcome | Reference |

| Nature of Hydrazine | Arylhydrazine hydrochloride vs. free arylhydrazine reacted with trichloromethyl enones. | 1,3-regioisomer vs. 1,5-regioisomer, respectively. | acs.org |

| Catalyst/Base | Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1,3-dipolar cycloaddition. | Excellent regioselectivity for pyrazole-5-carboxylates. | mdpi.com |

| Metal Salt | Presence or absence of Ag₂CO₃ in the reaction of pyrazoles with conjugated carbonyl alkynes. | Switchable synthesis of (Z)- or (E)-N-carbonylvinylated pyrazoles. | mdpi.com |

| Reaction Conditions | Condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 1h Pyrazole 1 Carboxamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insight into the molecular vibrations and functional groups present in 3MPC. researchgate.net These analyses are crucial for confirming the molecular structure and understanding the bonding characteristics. researchgate.netbohrium.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-Methyl-1H-pyrazole-1-carboxamide was recorded in solid form using a PerkinElmer Spectrum 1 FT-IR spectrometer in the 4000 to 400 cm⁻¹ region. researchgate.net The analysis of the spectrum, supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational bands to specific functional groups within the molecule. researchgate.netresearchgate.net

The key functional groups of 3MPC exhibit characteristic absorption bands in the FTIR spectrum. The amide group's N–H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. For a related compound, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the NH₂ group shows bands at 3452 cm⁻¹ and 3211 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration, a strong indicator of the amide functionality, is found around 1650-1680 cm⁻¹. In a similar pyrazoline carboxamide, this C=O stretch appears at 1681 cm⁻¹. mdpi.com The C=N stretching vibration, characteristic of the pyrazole (B372694) ring, contributes to absorptions in the 1400-1600 cm⁻¹ range. For a comparable pyrazoline derivative, the C=N stretch was identified at 1599 cm⁻¹. mdpi.com

Table 1: FTIR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Typical Frequency Range (cm⁻¹) | Observed Frequency in Related Pyrazole Carboxamides (cm⁻¹) | Reference |

| Amide N-H Stretch | 3300-3500 | 3452, 3211 | mdpi.com |

| Carbonyl C=O Stretch | 1650-1680 | 1681 | mdpi.com |

| Pyrazole C=N Stretch | 1400-1600 | 1599 | mdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum for 3MPC was recorded using the 1064 nm line of a Nd:YAG laser for excitation. researchgate.net This technique is particularly useful for observing symmetric vibrations that may be weak or inactive in the FTIR spectrum. For instance, the pyrazole ring breathing mode often shows enhanced intensity in the Raman spectrum. The combination of both FTIR and FT-Raman data provides a more complete vibrational profile of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure of this compound in solution. researchgate.net By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined. researchgate.netjrespharm.com

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the protons in the 3MPC molecule. In related pyrazole derivatives, the methyl group protons (CH₃) typically appear as a singlet at approximately 2.25 ppm. jrespharm.com The protons on the pyrazole ring show distinct signals; for example, the H4 proton resonates as a singlet around 6.60 ppm. jrespharm.com The protons of the carboxamide (NH₂) group can appear as a broad singlet, as seen in a related compound at 6.50 ppm. mdpi.com The precise chemical shifts and coupling constants (J values), which describe the interaction between neighboring protons, are essential for unambiguous structural assignment. jrespharm.comnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Pyrazole Carboxamide Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| CH₃ (pyrazole) | ~2.25 | Singlet (s) | N/A | jrespharm.com |

| H4 (pyrazole) | ~6.60 | Singlet (s) | N/A | jrespharm.com |

| H5 (pyrazole) | ~7.20 | Doublet of Doublets (dd) | J = 8.4, 2.1 | jrespharm.com |

| NH₂ (carboxamide) | ~6.50 | Broad Singlet (br s) | N/A | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyrazole derivatives, the methyl carbon signal is typically observed at the upfield end of the spectrum, around 11.1-13.7 ppm. jrespharm.com The carbons of the pyrazole ring have characteristic chemical shifts, for example, C3 at ~141.9 ppm, C4 at ~107.6 ppm, and C5 at ~134.8 ppm in a related structure. jrespharm.com The carbonyl carbon (C=O) of the carboxamide group is significantly deshielded and appears downfield, with signals reported between 155.6 and 158.5 ppm. jrespharm.comresearchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrazole Carboxamide Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

| CH₃ (pyrazole) | 11.1 - 13.7 | jrespharm.com |

| C4 (pyrazole) | ~107.6 | jrespharm.com |

| C5 (pyrazole) | ~134.8 | jrespharm.com |

| C3 (pyrazole) | ~141.9 | jrespharm.com |

| C=O (carboxamide) | 155.6 - 158.5 | jrespharm.comresearchgate.net |

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex heterocyclic systems like this compound. Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical in confirming the connectivity of the molecular framework.

In pyrazole derivatives, 2D NMR is particularly powerful for determining the precise location of substituents. For instance, in a study of a related pyrazole carboxamide, 2D NMR experiments, specifically ¹H-¹⁵N HMBC, were crucial in identifying a by-product resulting from the N-N migration of the carbamoyl (B1232498) group between the nitrogen atoms of the pyrazole ring. nih.gov This demonstrates the capability of such techniques to differentiate between isomers that might be challenging to identify by other means.

For this compound, these experiments would provide definitive correlations:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for example, between the two protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to the carbon atom it is directly attached to, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is vital for confirming the placement of the methyl group at the C3 position and the carboxamide group at the N1 position by observing correlations between the methyl protons and the C3 and C4 carbons of the pyrazole ring, and between the pyrazole ring protons and the carbonyl carbon of the carboxamide group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₅H₇N₃O and a computed molecular weight of 125.13 g/mol . nih.gov

Electron impact (EI) mass spectrometry of pyrazole derivatives typically reveals fragmentation patterns characteristic of the heterocyclic ring and its substituents. researchgate.net For this compound, the GC-MS data shows several key fragment ions. nih.gov The fragmentation process often involves the initial loss of the carboxamide group or cleavage of the pyrazole ring.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value/Observation |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol nih.gov |

| Top Peak (m/z) | 82 nih.gov |

| 2nd Highest Peak (m/z) | 81 nih.gov |

| 3rd Highest Peak (m/z) | 54 nih.gov |

The top peak at m/z 82 likely corresponds to the 3-methylpyrazole (B28129) radical cation, formed by the cleavage of the N-C bond connecting the carboxamide group. The subsequent fragmentation of the pyrazole ring itself leads to the other observed smaller ions. researchgate.netlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The pyrazole ring, being a chromophoric system, exhibits characteristic absorption bands in the UV region. The presence of the carboxamide group conjugated to the pyrazole ring influences the position and intensity of these absorption maxima. Studies on various pyrazole derivatives confirm that UV-Vis spectroscopy is a standard characterization method. researchgate.nettandfonline.com For this compound, UV-Vis spectral data is available and serves as a reference for its electronic properties. nih.gov

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Crystallographic studies on this compound (referred to as 3MPC in one study) have successfully determined its crystal structure. The compound crystallizes in a triclinic system with the space group P-1. researchgate.netresearchgate.net This classification is based on the lattice parameters obtained from the diffraction data.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.netresearchgate.net |

| Space Group | P-1 | researchgate.netresearchgate.net |

| a (Å) | 7.9452(2) | researchgate.net |

| b (Å) | 10.6072(2) | researchgate.net |

| c (Å) | Value not specified in source | |

| α (°) | Value not specified in source | |

| β (°) | Value not specified in source | |

| γ (°) | Value not specified in source | |

| V (ų) | Value not specified in source | |

| Z | Value not specified in source |

The stability of the crystal lattice is determined by a network of intermolecular interactions. In this compound, hydrogen bonding plays a significant role in the crystal packing. researchgate.net Specifically, N-H···O hydrogen bonds are formed between the amide hydrogen atoms and the carbonyl oxygen of adjacent molecules. mdpi.com This type of interaction is common in carboxamides and often leads to the formation of dimeric or chain-like structures.

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netmdpi.comdnu.dp.ua By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots, indicating hydrogen bonds and other close contacts. dnu.dp.ua

The 2D fingerprint plot for 3MPC graphically displays the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). Specific features on this plot, such as sharp spikes, correspond to distinct interaction types like N–H···O hydrogen bonds. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: The data is based on findings for 3MPC and similar pyrazole structures.)

| Interaction Type | Contribution (%) |

| H···H | 47.0% |

| O···H / H···O | 19.5% |

| C···H / H···C | 12.1% |

| N···H / H···N | 11.5% |

| Other | 9.9% |

This table is generated based on representative data for similar pyrazole carboxamides, as detailed quantitative breakdowns for 3MPC itself are found within specialized crystallographic studies. dnu.dp.ua

Computational Chemistry and Theoretical Investigations of 3 Methyl 1h Pyrazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 3-Methyl-1H-pyrazole-1-carboxamide, offering a detailed view of its geometric and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules like this compound. researchgate.net By employing the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) level of theory, researchers can establish the most stable conformation of the molecule. researchgate.net This method is also instrumental in analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and charge transfer properties. tandfonline.com

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For this compound, the 6-31G(d,p) basis set has been effectively used in conjunction with the B3LYP functional. researchgate.net This combination has proven to be reliable for optimizing the molecular structure and calculating vibrational frequencies. researchgate.net For more detailed electronic and thermodynamic properties, larger basis sets like 6-311++G** are employed. nih.gov The entire computational process for 3MPC is often carried out using software packages like Gaussian 09W. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is a critical component of computational studies, used to confirm that the optimized geometry corresponds to a true energy minimum and to predict the molecule's infrared and Raman spectra. For this compound, the vibrational frequencies calculated using the B3LYP/6-31G(d,p) method show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net Potential Energy Distribution (PED) analysis, often performed using programs like MOLVIB, helps in assigning the calculated vibrational frequencies to specific modes of vibration within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netnih.gov The MEP map for this compound, generated using DFT calculations, visually represents the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electrophilic reactivity (sites prone to attack by electron-deficient species), while positive regions (blue) suggest nucleophilic reactivity (sites prone to attack by electron-rich species). iucr.org This analysis is crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a ligand, such as this compound, and a biological macromolecule, like a protein or enzyme. researchgate.net

Investigation of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations have been employed to investigate the binding modes and affinities of this compound with various biological targets. researchgate.net For instance, studies have shown that 3MPC can dock effectively with several Nav channel 1 targets, suggesting its potential as a modulator of these ion channels. researchgate.net The docking process involves placing the ligand into the binding site of the target protein and evaluating the binding energy, which provides an estimate of the binding affinity. nih.govresearchgate.net Software such as AutoDock is commonly used for these simulations. researchgate.net The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-protein complex. researchgate.net

Comparison with Reference Compounds and Ligand Efficiency Metrics

In computational drug design, ligand efficiency (LE) metrics are essential tools for optimizing lead compounds. These metrics evaluate the binding affinity of a molecule relative to its size, allowing for a more standardized comparison between different compounds. LE is typically defined as the binding energy per heavy (non-hydrogen) atom. A value greater than 0.3 kcal/mol per heavy atom count (HAC) is often considered a benchmark for a promising drug candidate. researchgate.netresearchgate.net

Another critical metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (cLogP or LogP). It is calculated as pIC50 (or pKi) minus cLogP. An optimal range for LLE is often considered to be between 5 and 7, as this range balances potency with physicochemical properties that are favorable for drug development, avoiding issues associated with high lipophilicity like poor solubility and metabolic instability. mdpi.com

Computational studies on various pyrazole (B372694) derivatives highlight the utility of these metrics. For instance, in the development of selective inhibitors for the Cannabinoid Type 2 Receptor (CB2R), a series of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives were evaluated. mdpi.com The analysis showed that compounds with high affinity also possessed favorable LLE values, underscoring the importance of optimizing lipophilicity alongside potency. mdpi.com For example, compound 54 (a pyrazolo[4,3-b]pyridine-6-carboxamide derivative) exhibited a high pKi of 8.35 for the CB2R and a cLogP of 2.74, resulting in an LLE of 5.61, which falls within the optimal range. mdpi.com

While specific ligand efficiency data for this compound is not extensively detailed in the provided context, its relatively small size (Heavy Atom Count = 9) suggests that even moderate binding affinity could lead to a favorable LE value. nih.gov The table below presents data for representative pyrazole derivatives from the literature to provide a comparative framework.

Table 1: Ligand Efficiency Metrics for Selected Pyrazole Derivatives

| Compound | Target | pKi / pIC50 | cLogP | Ligand Efficiency (LE) a | Lipophilic Ligand Efficiency (LLE) b | Reference |

|---|---|---|---|---|---|---|

| Compound 54 (pyrazolo[4,3-b]pyridine-6-carboxamide derivative) | CB2R | 8.35 | 2.74 | N/A | 5.61 | mdpi.com |

| Compound 18b1 (pyrazole derivative) | Not Specified | N/A | N/A | 0.32 | N/A | researchgate.net |

| Thienopyrimidine 3 | MCF-7 cancer cell line | 7.35 (pIC50) | N/A | >0.3 | >3 | researchgate.net |

a LE = -ΔG / HAC, where a value > 0.3 is desirable. researchgate.net

b LLE = pKi - cLogP, where a value between 5 and 7 is often optimal.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGruSFv-Q5kWe-Vp5YgOzKPMbUDbiXLrePEKG_9YP0Jpz2RfSP1u4qKg1KI3GHnGuOLiSC6Un8AbPAKf08MdFqVDdPGnnhouy5fJdJV-DP6I8IP-vG5Z-Kq2UHZhAr_h2bOV_U%3D)]Advanced Computational Analyses

Atom in Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. diva-portal.org This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interatomic interaction.

A positive value for the Laplacian (∇²ρ(r) > 0) indicates a depletion of electron charge at the BCP, which is characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative Laplacian (∇²ρ(r) < 0) signifies a local concentration of charge, which is the hallmark of shared-shell covalent interactions. diva-portal.org

Computational studies on pyrazole derivatives have employed AIM to elucidate bonding characteristics. For example, analysis of 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed the nature of various intramolecular interactions. diva-portal.org Similarly, studies on 1H-pyrazole-3-carboxylic acid have used AIM to analyze binding energies and ellipticity. researchgate.net The data from such analyses allow for a precise description of the bonding within the pyrazole core of this compound and its substituents.

Table 2: Theoretical AIM Parameters for Bonds in a Pyrazole Derivative

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Type Interpretation | Reference |

|---|---|---|---|---|

| C-H···O (Hydrogen Bond) | Low | Positive | Closed-shell interaction | diva-portal.org |

| N-N (in pyrazole ring) | High | Negative | Covalent (shared) interaction | researchgate.net |

| C=O (in carboxamide) | Very High | Negative | Polar Covalent interaction | nih.gov |

Note: Specific values are illustrative based on typical findings for these bond types in related molecules. diva-portal.orgresearchgate.net

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazole carboxamides, these studies have provided invaluable insights. The core pyrazole scaffold allows for modifications at several positions, and computational models help predict the impact of these changes.

Research on pyrazole derivatives has shown that the nature and position of substituents dramatically affect potency and selectivity. For instance, in a series of pyrazole-carboxamide derivatives, the position of the carboxamide group was found to be critical; its outermost positioning could interfere with the ligand's fit into an enzyme's active site, thereby reducing biological activity. nih.gov The nitrogen and oxygen atoms of the carboxamide group are often involved in crucial hydrogen bond interactions with protein residues. nih.govacs.org

SAR studies on anticancer agents revealed that pyrazole analogues with a 3-methyl group were more potent than those with a 3-carboxy group. acs.org Furthermore, the addition of a methyl group to the pyrazole ring can enhance biological activity by promoting interactions with hydrophobic pockets in the target protein. nih.gov

Table 3: Summary of SAR Findings for Pyrazole Derivatives

| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|

| Position 1 (Aryl Ring) | Substituted Phenyl Rings | Interacts with the receptor through aromatic stacking. | acs.org |

| Position 3 (Carboxamide) | Carboxamide Oxygen | Forms a key hydrogen bond for receptor recognition and activity. | acs.org |

| Position 3 (Methyl vs. Carboxy) | Methyl Group | Higher cytotoxicity in cancer cell lines compared to a carboxy group. | acs.org |

| Position 4 (Methyl Group) | Methyl Group | Interacts with a hydrophobic pocket, enhancing binding. | acs.org |

| Position 5 (Aryl Ring) | Substituted Phenyl Rings | Participates in aromatic stacking interactions with the receptor. | acs.org |

Simulation Analysis for Biochemical Pathways and Regulatory Mechanisms

Simulation analyses, particularly molecular dynamics (MD) simulations, are powerful computational techniques used to predict how a molecule might behave in a biological environment. These simulations provide insights into regulatory mechanisms, biochemical pathways, and broader drug functions by modeling the dynamic interactions between a ligand and its protein target over time. ijbiotech.comijbiotech.com

For pyrazole carboxamides, simulation analysis can help understand their effects on the human body. ijbiotech.comijbiotech.com For example, a computational study of this compound (referred to as 3MPC) using molecular docking predicted that the molecule interacts favorably with Nav1.7 sodium channel targets. researchgate.net This suggests a potential role in modulating ion channel activity, a pathway critical in pain and neurological disorders.

Furthermore, experimental findings for related 1-methyl-1H-pyrazole-5-carboxamides showed an unexpected inhibition of mitochondrial respiration. nih.gov While this was an experimental observation, it points to a specific biochemical pathway that can be explored in detail using computational simulations. MD simulations could model the interaction of this compound with components of the mitochondrial electron transport chain to elucidate the molecular basis of this inhibition. Such simulations are crucial for predicting potential mechanisms of action and off-target effects early in the drug discovery process. nih.gov

Table 4: Potential Biochemical Targets and Pathways for Pyrazole Carboxamides

| Potential Protein Target | Associated Biochemical Pathway | Predicted Effect | Reference |

|---|---|---|---|

| Nav1.7 Sodium Channel | Ion Channel Regulation / Nerve Signal Transduction | Inhibition/Modulation of channel activity. | researchgate.net |

| Mitochondrial Respiratory Chain Complexes | Cellular Respiration / ATP Synthesis | Dose-dependent inhibition of respiration. | nih.gov |

| Protein Kinases | Signal Transduction / Cell Cycle Regulation | Inhibition of kinase activity. | ijbiotech.com |

| Cannabinoid Receptor 2 (CB2R) | Neuromodulation / Immune Response | Inverse agonism or agonism depending on substitution. | mdpi.com |

Academic Applications and Biological Activity Spectrum of 3 Methyl 1h Pyrazole 1 Carboxamide and Its Research Analogues

Role in Agricultural Chemistry

The pyrazole (B372694) carboxamide scaffold, including 3-Methyl-1H-pyrazole-1-carboxamide and its analogues, has garnered significant attention in agricultural chemistry. These compounds are integral to the development of modern agrochemicals and play a crucial role in modulating soil nitrogen transformation processes.

Development of Agrochemicals (Herbicides, Fungicides)

Pyrazole carboxamides are a cornerstone in the creation of agricultural fungicides and other crop protection agents. nih.gov Their derivatives have been successfully commercialized to protect a wide range of crops from various diseases and pests. scielo.br The fungicidal activity of these compounds often stems from their ability to inhibit succinate (B1194679) dehydrogenase, a key enzyme in the respiratory chain of fungi. mdpi.comnih.gov This mechanism has led to the development of several commercial fungicides like penthiopyrad, isopyrazam, and bixafen. mdpi.com

Research has focused on synthesizing novel pyrazole carboxamide derivatives to enhance their efficacy and spectrum of activity. For instance, new derivatives have been synthesized and tested against various phytopathogenic fungi, such as Rhizoctonia solani, Alternaria porri, and Marssonina coronaria, with some compounds showing notable antifungal activity. mdpi.com The versatility of the pyrazole scaffold allows for the synthesis of a wide range of derivatives with potential applications as fungicides, insecticides, and herbicides. chemimpex.comgoogle.com Studies have explored creating new pyrazole-carboxamides that exhibit both fungicidal and insecticidal properties. nih.gov

| Compound Class | Agrochemical Application | Mechanism of Action (Example) | Target Pests/Pathogens (Examples) |

| Pyrazole Carboxamides | Fungicide, Insecticide, Herbicide | Inhibition of succinate dehydrogenase mdpi.comnih.gov | Rhizoctonia solani, Plutella xylostella, Aphis craccivora nih.govnih.gov |

Modulation of Soil Nitrification Processes

Compounds based on the pyrazole structure, such as this compound, have been identified as effective nitrification inhibitors. mdpi.com These inhibitors play a vital role in sustainable agriculture by controlling the rapid oxidation of ammonium-based fertilizers to nitrate (B79036) in the soil. mdpi.com By slowing this process, they help to minimize nitrogen loss through leaching and denitrification, thereby improving nitrogen use efficiency and reducing environmental pollution. mdpi.com The inhibitory effects of these compounds are dose-dependent. mdpi.com

One of the key mechanisms by which pyrazole-based compounds modulate nitrogen transformation is by inhibiting the activity of soil nitrate reductase. mdpi.com This enzyme is crucial for the conversion of nitrate to nitrite. Studies on the related compound 3,5-dimethylpyrazole (B48361) (DMP) have shown that it can significantly decrease soil nitrate reductase activity. mdpi.com This inhibition contributes to reducing the potential for nitrate leaching and gaseous nitrogen emissions. mdpi.com The inhibitory effect on nitrate reductase activity was observed to be prolonged and enhanced with increasing doses of the inhibitor. mdpi.com

Contributions to Medicinal Chemistry Research (Scaffold Applications)

The pyrazole ring is a significant heterocyclic structure in medicinal chemistry due to its wide range of biological activities. Pyrazole derivatives, including carboxamides, serve as versatile scaffolds for the development of new therapeutic agents.

Antimicrobial Research

The pyrazole carboxamide scaffold is a prominent feature in the search for new antimicrobial agents. Numerous studies have focused on the synthesis and evaluation of novel derivatives for their activity against a variety of pathogenic microbes.

Derivatives of 1H-pyrazole have been synthesized and screened for their in vitro antimicrobial activity against a panel of human pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For example, carbostyril derivatives of 1H-pyrazole were tested against Streptococcus pneumoniae, Bacillus subtilis, Salmonella typhi, Escherichia coli, Aspergillus fumigatus, and Candida albicans. nih.gov

The synthesis of pyrazole-carboxamides bearing a sulfonamide moiety has also been explored, with these compounds being investigated as potential inhibitors of carbonic anhydrase, which can be linked to antimicrobial activity. nih.gov Research into pyrazoline carboxamides has shown potent activity, particularly against Listeria monocytogenes and Candida albicans, highlighting their potential as candidates for drug development. bdpsjournal.org The structural diversity achievable with the pyrazole carboxamide core allows for the fine-tuning of antimicrobial properties. nih.gov

| Microorganism | Compound Type | Observed Activity |

| Listeria monocytogenes | Pyrazoline Carboxamide | Potent inhibition bdpsjournal.org |

| Candida albicans | Pyrazoline Carboxamide | Potent inhibition bdpsjournal.org |

| Escherichia coli | Pyrazoline Carboxamide | Moderate inhibition bdpsjournal.org |

| Staphylococcus aureus | Pyrazoline Carboxamide | Moderate inhibition bdpsjournal.org |

| Pseudomonas aeruginosa | Pyrazoline Carboxamide | Moderate inhibition bdpsjournal.org |

Antiviral Research

The pyrazole scaffold is a significant area of interest in the development of novel antiviral agents. nih.gov Research has shown that derivatives of pyrazole carboxamide are active against a range of human and plant viruses. nih.govmdpi.comfrontiersin.org For example, hydroxyquinoline-pyrazole candidates have been investigated for their potential against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promise as selective antiviral agents. rsc.org

Derivatives of pyrazole carboxamide have been specifically investigated for their efficacy against plant viruses, most notably the Tobacco Mosaic Virus (TMV). mdpi.comfrontiersin.org A study focusing on flavone (B191248) derivatives that incorporate carboxamide fragments found that these molecules can interact with the TMV coat protein (CP), thereby inhibiting the assembly of the virus. mdpi.com One particular compound from this series, designated 4m, demonstrated inactivation, curative, and protection inhibitory effects of 58%, 57%, and 59% respectively, at a concentration of 500 μg mL−1, which is comparable to the commercial agent ningnanmycin. mdpi.com Other research has identified pyrazole derivatives containing oxime esters as having anti-TMV bioactivity. nih.gov

Anti-inflammatory Research

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory drugs, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) featuring this moiety. nih.govrjpbr.comresearchgate.netsciencescholar.us Academic research continues to explore novel pyrazole derivatives for their anti-inflammatory potential. nih.govsciencescholar.usmdpi.com In one study, a series of newly synthesized pyrazole analogues were screened for their anti-inflammatory properties using a histamine-induced paw edema model in rats. nih.gov The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated superior anti-inflammatory activity compared to the standard drug, Diclofenac sodium. nih.gov

The anti-inflammatory action of pyrazole derivatives often involves the inhibition of key enzymes in the inflammatory pathway. mdpi.com The pharmacological activity of many NSAIDs is based on the suppression of prostaglandin (B15479496) biosynthesis through the inhibition of cyclooxygenases (COXs). mdpi.com Marketed pyrazole-containing drugs like celecoxib are known COX-2 inhibitors. nih.govrjpbr.com